N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-5-14-6-8-15(9-7-14)19-16(21)11-20-12-18-10-13(2)17(20)22/h6-10,12H,3-5,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWAKWMYBXCKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC=C(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butylphenyl Group:
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the pyrimidinone moiety to a dihydropyrimidine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated precursors and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dihydropyrimidine.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibits significant anticancer properties. Studies have shown that compounds with similar structural motifs can selectively inhibit cancer cell proliferation while sparing normal cells. For example:
- Case Study : A study demonstrated that derivatives of pyrimidinone compounds displayed cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Preliminary studies suggest:
- Minimum Inhibitory Concentration (MIC) : Related compounds exhibited MIC values around 256 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression:
- Enzyme Target : Similar compounds have been reported to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's disease .
Drug Design and Development
The unique structure of this compound makes it a candidate for drug development:
| Feature | Description |
|---|---|
| Target Diseases | Cancer, bacterial infections, neurodegenerative diseases |
| Mechanism of Action | Induction of apoptosis, enzyme inhibition |
| Potential Formulations | Oral, injectable |
Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets:
Mechanism of Action
The mechanism of action for N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical in understanding its uniqueness. Below is a detailed comparison based on substituents, heterocyclic cores, and biological activities:
Substituent Variations on the Aromatic Ring
- AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide): Key Differences:
- Aromatic Ring: Bromophenyl vs. butylphenyl in the target compound.
- Pyridinone Core: Features a cyano group at position 3 and a methoxyphenyl substituent at position 5, compared to the simpler 5-methyl substitution in the pyrimidinone core of the target compound. Activity: AMC3 modulates Formyl Peptide Receptors (FPRs), showing protective and analgesic effects in preclinical models .
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide :
- Key Differences :
- Heterocycle: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. pyrimidinone (six-membered ring with two non-adjacent nitrogen atoms).
- Substituents: Azepane sulfonyl and dichloro groups on the pyridazinone core, contrasting with the methyl-substituted pyrimidinone in the target compound. Activity: Acts as a PRMT5-substrate adaptor interaction inhibitor, highlighting the role of heterocycle type in target selectivity .
Heterocyclic Core Modifications
- Coumarin Derivatives (e.g., N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide) :
- Key Differences :
- Core Structure: Coumarin (benzopyrone) fused with thiazolidinone vs. pyrimidinone. Activity: Exhibits antioxidant properties superior to ascorbic acid, attributed to the coumarin moiety’s radical-scavenging capacity .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide :
- Key Differences :
- Linker Group: Thioether (-S-) vs. oxygen-based acetamide in the target compound.
- Substituents: Benzyl group instead of butylphenyl. Activity: Not explicitly stated, but sulfur’s electron-withdrawing effects may alter electronic properties and bioavailability compared to oxygen .
Physicochemical and Pharmacokinetic Considerations
Lipophilicity and Solubility
- In contrast, AMC3 ’s bromophenyl and methoxyphenyl groups balance lipophilicity with moderate polarity, as evidenced by its in vivo efficacy .
Metabolic Stability
- Pyridazinone derivatives (e.g., N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide) often undergo rapid oxidative metabolism due to electron-rich aromatic systems .
- The pyrimidinone core in the target compound, with fewer substituents, may exhibit slower hepatic clearance.
Biological Activity
N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring, which is known for its diverse biological activities. The presence of the butylphenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. In a comparative study, this compound demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative organisms. The compound was tested alongside standard antibiotics such as ampicillin and fluconazole, showing comparable or superior efficacy in certain cases .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro assays. Notably, it has shown promise in inhibiting the proliferation of cancer cells across multiple cell lines. For instance, studies involving A549 (lung cancer) and C6 (glioma) cell lines revealed that the compound could induce apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could act on cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that the compound can bind to DNA, influencing gene expression and cellular responses .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various pyrimidine derivatives included this compound. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard treatments against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .
Study 2: Anticancer Evaluation
In a separate investigation focusing on its anticancer properties, the compound was administered to A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity at low concentrations. The study emphasized further structural optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.35 g/mol |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity | Effective against E. coli & S. aureus (MIC < standard antibiotics) |
| Anticancer IC50 (A549) | 12.5 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid. Activate the carboxylic acid using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 60°C, followed by cooling to 0°C .
- Step 2 : Couple the activated intermediate with 4-butylphenylamine in the presence of triethylamine (TEA) at 25°C for 30 minutes.
- Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to acid chloride) and solvent polarity (e.g., DMF for better solubility) to improve yields. Monitor reaction progress via TLC or LCMS .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodology :
- Use software like Schrödinger’s QikProp or ADMET Predictor to calculate:
- Hydrogen bond donors/acceptors : Critical for membrane permeability (e.g., 1 donor, 5 acceptors observed in analogs) .
- Topological polar surface area (TPSA) : Values >80 Ų (e.g., 87.5 Ų in analogs) suggest limited blood-brain barrier penetration .
- LogP : Target ~2.6 (as seen in analogs) to balance lipophilicity and solubility .
- Validation : Compare predicted vs. experimental HPLC retention times or solubility assays .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodology :
- 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazinone and phenyl groups) and acetamide NH (δ ~9.9 ppm) .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~360–380 for related compounds) .
- HRMS : Validate exact mass (e.g., within 5 ppm error) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of pyridazinone acetamides for enhanced anti-inflammatory activity?
- Methodology :
- Core modifications : Replace the 4-butylphenyl group with bromophenyl or fluorophenyl analogs to assess electronic effects on target binding .
- Side chain variations : Introduce methylthio or methoxybenzyl groups at position 5 of the pyridazinone ring to modulate steric bulk (e.g., compound 8a in showed 10% yield but improved activity).
- Bioassays : Test COX-2 inhibition in vitro and compare IC₅₀ values across derivatives .
Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models?
- Methodology :
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. For example, low TPSA analogs may exhibit better absorption but faster clearance .
- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation of the butyl chain) that may alter activity .
- Dose-response refinement : Adjust dosing regimens to account for species-specific metabolic differences (e.g., higher mg/kg doses in mice vs. rats) .
Q. How can molecular docking studies identify potential targets for this compound in inflammatory pathways?
- Methodology :
- Target selection : Prioritize proteins like COX-2, TNF-α, or MAP kinases based on structural similarity to known inhibitors .
- Docking workflow :
Prepare the compound’s 3D structure using Open Babel.
Perform rigid-flexible docking with AutoDock Vina (grid size: 25 ų).
Validate poses using molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
- Key metrics : Binding energy ≤ -7.0 kcal/mol and hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
Q. What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?
- Methodology :
- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
- Sampling : Collect aliquots at 0, 15, 30, and 60 minutes for LCMS analysis .
- Data analysis : Calculate intrinsic clearance (CLint) using the half-life method. For example, analogs with t₁/₂ > 40 minutes are considered stable .
Key Challenges and Recommendations
- Synthetic bottlenecks : Low yields in coupling steps (e.g., 10% for 8a in ) suggest exploring alternative catalysts like HATU.
- Bioavailability : High TPSA may limit absorption; consider prodrug strategies (e.g., esterification) .
- Target selectivity : Use isoform-specific assays (e.g., COX-2 vs. COX-1) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
